2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperazine ring, and an isoindole-1,3-dione scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindole-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ green chemistry principles, such as solventless reactions and mild reaction conditions, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The fluoropyrimidine and piperazine moieties can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluoropyrimidine or piperazine rings .
Scientific Research Applications
2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in the pathogenesis of cancer . The compound binds to the active site of IDO1, preventing the enzyme from catalyzing its normal reactions and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: A third-generation immunomodulatory drug with a similar isoindole-1,3-dione scaffold.
Thalidomide: An earlier generation drug with structural similarities but different pharmacological properties.
Lenalidomide: Another immunomodulatory drug with a similar core structure but distinct functional groups.
Uniqueness
2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a fluoropyrimidine moiety and a piperazine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4/c19-11-7-20-18(21-8-11)23-6-5-22(9-15(23)26)14(25)10-24-16(27)12-3-1-2-4-13(12)17(24)28/h1-4,7-8H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFSRNCZZHTTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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